Cas no 577-10-6 (1,4-Benzenediol, 2-(trifluoromethyl)-)

1,4-Benzenediol, 2-(trifluoromethyl)- is a fluorinated derivative of hydroquinone, characterized by the presence of a trifluoromethyl group at the 2-position. This structural modification enhances its electron-withdrawing properties, making it valuable in organic synthesis and material science applications. The compound exhibits improved stability and reactivity compared to non-fluorinated analogs, particularly in polymerization and cross-linking reactions. Its trifluoromethyl group also contributes to increased lipophilicity, which can be advantageous in pharmaceutical and agrochemical intermediates. The product is typically used as a building block for advanced materials, specialty chemicals, and bioactive molecules, offering precise control over molecular design due to its unique electronic and steric effects.
1,4-Benzenediol, 2-(trifluoromethyl)- structure
577-10-6 structure
Product Name:1,4-Benzenediol, 2-(trifluoromethyl)-
CAS No:577-10-6
MF:C7H5F3O2
MW:178.108612775803
CID:344495
PubChem ID:11116606
Update Time:2025-11-02

1,4-Benzenediol, 2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)benzene-1,4-diol
    • 2-(Trifluoromethyl)hydroquinone
    • 2-trifluoromethylhydroquinone
    • 577-10-6
    • 2-trifluoromethyl-p-hydroquinone
    • 2,5-Dihydroxybenzotrifluoride
    • BS-29254
    • DTXSID30455746
    • SCHEMBL5511642
    • Inchi: 1S/C7H5F3O2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,11-12H
    • InChI Key: GTXDKCFFLZJGRZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1O)O)(F)F

Computed Properties

  • Exact Mass: 178.02415
  • Monoisotopic Mass: 178.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

1,4-Benzenediol, 2-(trifluoromethyl)- Pricemore >>

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Additional information on 1,4-Benzenediol, 2-(trifluoromethyl)-

Comprehensive Guide to 1,4-Benzenediol, 2-(trifluoromethyl)- (CAS No. 577-10-6): Properties, Applications, and Market Insights

1,4-Benzenediol, 2-(trifluoromethyl)- (CAS No. 577-10-6), also known as 2-(Trifluoromethyl)hydroquinone, is a fluorinated aromatic compound with significant industrial and research applications. This compound belongs to the class of substituted hydroquinones, which are widely studied for their unique chemical properties and versatility in organic synthesis. The presence of the trifluoromethyl group (-CF3) enhances its electron-withdrawing characteristics, making it valuable for specialized chemical reactions and material science applications.

The molecular structure of 1,4-Benzenediol, 2-(trifluoromethyl)- consists of a benzene ring with hydroxyl groups at the 1 and 4 positions and a trifluoromethyl group at the 2 position. This arrangement contributes to its distinct physicochemical properties, including solubility in polar organic solvents and moderate thermal stability. Researchers often explore its potential as a building block for advanced materials, such as liquid crystals, polymers, and pharmaceutical intermediates.

One of the trending topics in chemistry today is the development of fluorinated organic compounds for sustainable technologies. 1,4-Benzenediol, 2-(trifluoromethyl)- aligns with this trend due to its potential applications in green chemistry and renewable energy solutions. For instance, fluorinated compounds are increasingly used in the synthesis of high-performance materials for solar cells and energy storage devices, addressing global demands for cleaner energy alternatives.

In the pharmaceutical industry, 2-(Trifluoromethyl)hydroquinone serves as a key intermediate for drug discovery. Its structural features make it suitable for designing molecules with improved bioavailability and metabolic stability. Recent studies highlight its role in developing targeted therapies for chronic diseases, a hot topic in medical research. Additionally, its derivatives are investigated for their antioxidant properties, which are relevant to anti-aging and cosmetic formulations.

The market for fluorinated aromatic compounds like 1,4-Benzenediol, 2-(trifluoromethyl)- is expanding, driven by advancements in specialty chemicals and electronic materials. Manufacturers are focusing on scalable synthesis methods to meet the growing demand from sectors such as agrochemicals, coatings, and adhesives. Environmental regulations and the shift toward eco-friendly products further influence its market dynamics, prompting innovations in production processes.

From an SEO perspective, users frequently search for terms like "CAS 577-10-6 supplier," "2-(Trifluoromethyl)hydroquinone uses," and "fluorinated hydroquinone synthesis." Addressing these queries, this compound is commercially available through specialized chemical suppliers, and its synthesis typically involves electrophilic aromatic substitution or palladium-catalyzed coupling reactions. Researchers also explore its structure-activity relationships to optimize performance in various applications.

In summary, 1,4-Benzenediol, 2-(trifluoromethyl)- (CAS No. 577-10-6) is a versatile compound with broad utility in material science, pharmaceuticals, and industrial chemistry. Its unique properties and alignment with current trends in sustainable chemistry make it a subject of ongoing research and commercial interest. For professionals seeking detailed technical data or procurement options, consulting reputable suppliers and scientific literature is recommended.

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